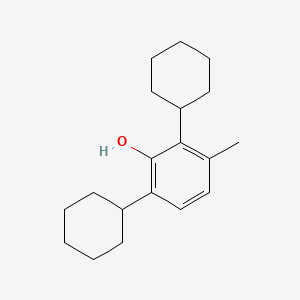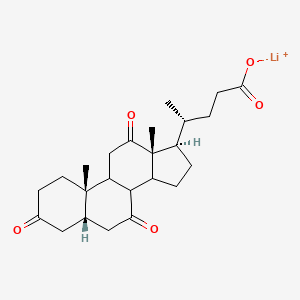
Lithium 3,7,12-trioxo-5beta-cholan-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3,7,12-trioxo-5beta-cholan-24-oate is a chemical compound derived from cholanic acid It is characterized by the presence of three oxo groups at positions 3, 7, and 12 on the cholanic acid skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3,7,12-trioxo-5beta-cholan-24-oate typically involves the oxidation of cholanic acid derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired positions on the cholanic acid skeleton.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium 3,7,12-trioxo-5beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, basic medium.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cholanic acid derivatives.
Scientific Research Applications
Lithium 3,7,12-trioxo-5beta-cholan-24-oate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of liver diseases and as a component in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of lithium 3,7,12-trioxo-5beta-cholan-24-oate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,7,12-trioxo-5beta-cholanic acid: A closely related compound with similar structural features but without the lithium ion.
Lithium dehydrocholate: Another lithium salt of a cholanic acid derivative with different oxo group positions.
Uniqueness
Lithium 3,7,12-trioxo-5beta-cholan-24-oate is unique due to the specific positioning of the oxo groups and the presence of the lithium ion. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94107-86-5 |
|---|---|
Molecular Formula |
C24H33LiO5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
lithium;(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5.Li/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17?,18?,22?,23+,24-;/m1./s1 |
InChI Key |
MDBRRPHXJSSWBY-COIYELSQSA-M |
Isomeric SMILES |
[Li+].C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
[Li+].CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Related CAS |
81-23-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


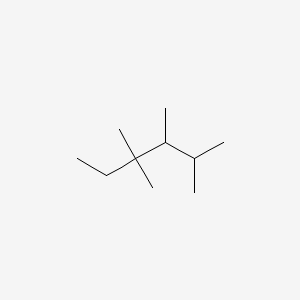

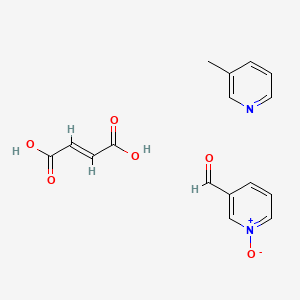

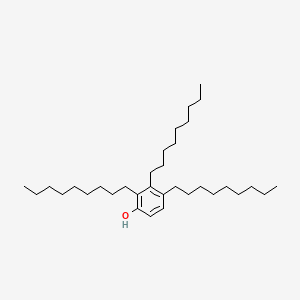
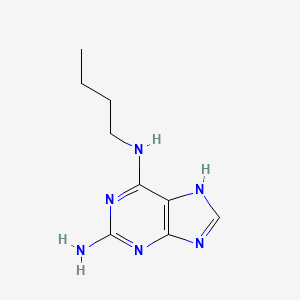
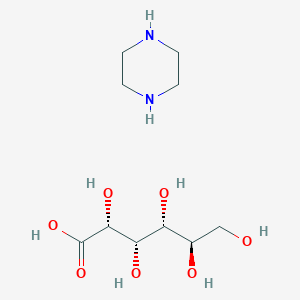
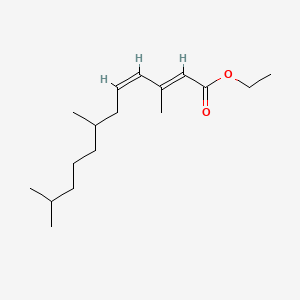
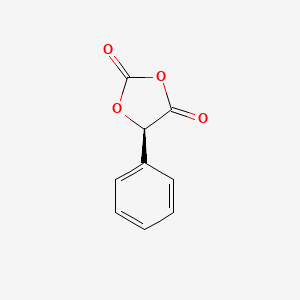
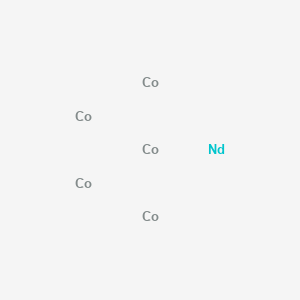
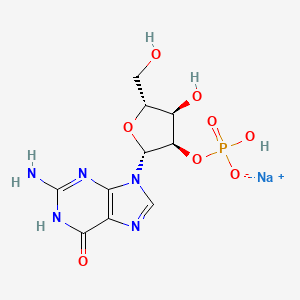
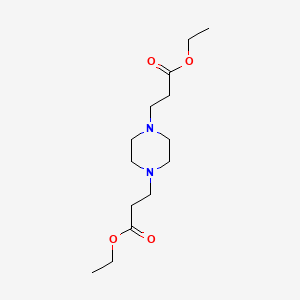
![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
